3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, typically starting with the preparation of the naphthalene and indole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-hydroxy-3-[(2S)-6-methoxy-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-indol-2-one
Uniqueness
3-HYDROXY-3-(6-METHOXY-5-METHYL-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-3-(6-methoxy-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-13-8-10-16(19(23)14(13)9-11-18(12)26-3)21(25)15-6-4-5-7-17(15)22(2)20(21)24/h4-7,9,11,16,25H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAPPHWKUCYWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC(C2=O)C3(C4=CC=CC=C4N(C3=O)C)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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